molecular formula C27H27N3O2S2 B11149168 (5Z)-3-cyclohexyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-cyclohexyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11149168
M. Wt: 489.7 g/mol
InChI Key: WVDUTPGJPKWRNQ-ULJHMMPZSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a Z-configuration at the C5 position. Its structure features:

  • Cyclohexyl substituent at N3, enhancing lipophilicity and steric bulk.
  • Pyrazole ring substituted with a 4-ethoxyphenyl group at C3 and a phenyl group at N1, contributing to π-π stacking interactions.
  • Thioxo group at C2, enabling hydrogen bonding and redox activity.

Thiazolidinones are known for diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory effects.

Properties

Molecular Formula

C27H27N3O2S2

Molecular Weight

489.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H27N3O2S2/c1-2-32-23-15-13-19(14-16-23)25-20(18-29(28-25)21-9-5-3-6-10-21)17-24-26(31)30(27(33)34-24)22-11-7-4-8-12-22/h3,5-6,9-10,13-18,22H,2,4,7-8,11-12H2,1H3/b24-17-

InChI Key

WVDUTPGJPKWRNQ-ULJHMMPZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of (5Z)-3-cyclohexyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the thiazolidinone ring through a cyclization reaction, followed by the introduction of the pyrazole ring and other substituents through various organic reactions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Medicine: Its unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (5Z)-3-cyclohexyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural variations and their implications:

Compound Name Substituents at N3 Pyrazole Substitution (C3/N1) Key Features
Target Compound Cyclohexyl 4-ethoxyphenyl / phenyl High lipophilicity; potential for enhanced membrane permeability .
(5Z)-3-Hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one Hexyl 2-methyl-4-propoxyphenyl / phenyl Longer alkyl chain increases solubility but reduces steric hindrance.
(Z)-5-((3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one Isopropyl 4-ethoxy-2-methylphenyl / phenyl Branched alkyl improves metabolic stability; methyl group enhances rigidity.
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl None (hydroxybenzylidene substituent) Intramolecular H-bonding stabilizes planar conformation; antioxidant potential.

Key Observations :

  • Cyclohexyl vs.
  • Pyrazole Substitution : The 4-ethoxyphenyl group in the target compound enhances electron-donating capacity compared to 2-methyl-4-propoxyphenyl () or hydroxybenzylidene (), influencing redox activity and receptor binding .

Structural and Crystallographic Insights

  • Planarity and Dihedral Angles: The target compound’s pyrazole and thiazolidinone rings likely exhibit dihedral angles >70° (cf. ), reducing conjugation but improving binding pocket compatibility . Intramolecular H-bonds (e.g., C–H⋯S) stabilize Z-configurations, critical for maintaining bioactivity .
  • Crystal Packing : Cyclohexyl groups may induce tighter packing than phenyl or isopropyl substituents, affecting solubility and dissolution rates .

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